Cas no 1251603-39-0 (N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)

N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide structure
1251603-39-0 structure
Product name:N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide
CAS No:1251603-39-0
MF:C26H23ClN4O3
Molecular Weight:474.938824892044
CID:6614498
PubChem ID:49668723

N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide
    • N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
    • VU0626701-1
    • 1251603-39-0
    • N-(4-chlorophenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
    • F3407-3065
    • N-(4-chlorophenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
    • AKOS024486049
    • インチ: 1S/C26H23ClN4O3/c1-34-23-4-2-3-19(13-23)14-25(32)29-21-9-5-18(6-10-21)15-31-16-24(28-17-31)26(33)30-22-11-7-20(27)8-12-22/h2-13,16-17H,14-15H2,1H3,(H,29,32)(H,30,33)
    • InChIKey: KSYJJSLGIHKAET-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C1=CN(C=N1)CC1C=CC(=CC=1)NC(CC1C=CC=C(C=1)OC)=O)=O

計算された属性

  • 精确分子量: 474.1458683g/mol
  • 同位素质量: 474.1458683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 664
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 85.2Ų

N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3407-3065-2μmol
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-3065-3mg
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
3mg
$63.0 2023-09-10
Life Chemicals
F3407-3065-2mg
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
2mg
$59.0 2023-09-10
Life Chemicals
F3407-3065-4mg
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
4mg
$66.0 2023-09-10
Life Chemicals
F3407-3065-1mg
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
1mg
$54.0 2023-09-10
Life Chemicals
F3407-3065-5μmol
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-3065-10μmol
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-3065-10mg
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
10mg
$79.0 2023-09-10
Life Chemicals
F3407-3065-5mg
N-(4-chlorophenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
1251603-39-0
5mg
$69.0 2023-09-10

N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide 関連文献

N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamideに関する追加情報

Professional Introduction to N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide (CAS No. 1251603-39-0)

N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1251603-39-0, represents a novel molecular entity with a complex structural framework that has been meticulously designed to explore potential therapeutic applications. The intricate architecture of this molecule, featuring a combination of aromatic rings, amide functionalities, and an imidazole core, positions it as a candidate for further investigation in drug discovery and development.

The chemical structure of N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide underscores its potential as a pharmacophore. The presence of a 4-chlorophenyl group suggests possible interactions with biological targets that are sensitive to halogenated aromatic systems, while the amide linkage and the imidazole ring contribute to the compound's overall solubility and bioavailability. These features are critical considerations in medicinal chemistry, as they can influence the compound's pharmacokinetic properties and its ability to reach target sites within the body.

In recent years, there has been growing interest in the development of imidazole-based compounds due to their diverse biological activities. Imidazole scaffolds are known to exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making them valuable starting points for drug design. The specific modification of N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide with a 4-2-(3-methoxyphenyl)acetamidophenyl}methyl group introduces additional functional groups that could enhance its binding affinity to biological receptors or modulate its interaction with enzymes.

The incorporation of a 3-methoxyphenyl moiety within the structure is particularly noteworthy, as methoxy-substituted aromatic compounds often exhibit enhanced metabolic stability and improved bioavailability. This feature is especially relevant in the context of drug development, where optimizing metabolic profiles can significantly impact a drug's efficacy and safety profile. Furthermore, the presence of multiple aromatic rings in this compound suggests potential for π-stacking interactions, which can play a role in protein-ligand binding and may contribute to the compound's overall binding affinity.

The synthesis of N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have likely been employed to construct the complex aromatic system present in this molecule. The successful synthesis not only demonstrates the synthetic chemist's skill but also opens up avenues for further structural optimization and biological evaluation.

In the realm of drug discovery, computational modeling and virtual screening have become indispensable tools for identifying promising candidates like N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide. By leveraging computational methods, researchers can predict potential binding interactions between this compound and various biological targets. These predictions can then be validated through experimental studies, thereby streamlining the drug discovery process. The use of high-throughput screening (HTS) techniques has further accelerated the identification of lead compounds that exhibit desirable pharmacological properties.

The potential therapeutic applications of N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide are still being explored, but preliminary studies suggest that it may have utility in treating various diseases. For instance, its structural features could make it effective against enzymes involved in inflammatory pathways or viral replication. Additionally, the compound's ability to interact with specific protein targets may open up possibilities for applications in oncology or neurology.

Ongoing research is focused on evaluating the pharmacological profile of this compound through both in vitro and in vivo studies. In vitro assays will provide insights into its mechanism of action by examining its interactions with isolated enzymes or cell lines. In vivo studies will further assess its efficacy and safety by evaluating its effects on animal models of disease. These studies are crucial for determining whether this compound has sufficient potential to progress into clinical trials.

The development of novel pharmaceuticals is a complex and iterative process that requires collaboration across multiple disciplines. Chemists play a pivotal role in designing and synthesizing new molecules like N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide, while biologists provide critical insights into their biological activity and potential therapeutic applications. Pharmacologists work to optimize drug candidates for human use by evaluating their pharmacokinetic properties and safety profiles.

The future prospects for N-(4-chlorophenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide are promising given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will remain at the forefront of pharmaceutical innovation. The continued exploration of imidazole-based scaffolds is likely to yield additional valuable candidates for treating human diseases.

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